molecular formula C24H28N4O2 B11142909 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone

2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone

Cat. No.: B11142909
M. Wt: 404.5 g/mol
InChI Key: KOXFRBDNOKUUND-UHFFFAOYSA-N
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Description

2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a complex organic compound with a unique structure that includes an isoquinolinone core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoquinolinone core, the introduction of the piperazine ring, and the attachment of the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinolinone derivatives, piperazine-containing compounds, and pyridine-based molecules. Examples include:

  • 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone analogs with different substituents.
  • Piperazine derivatives with varying functional groups.
  • Pyridine-containing compounds with different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological and chemical properties

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-(3-methylbutyl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C24H28N4O2/c1-18(2)10-12-28-17-21(19-7-3-4-8-20(19)23(28)29)24(30)27-15-13-26(14-16-27)22-9-5-6-11-25-22/h3-9,11,17-18H,10,12-16H2,1-2H3

InChI Key

KOXFRBDNOKUUND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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